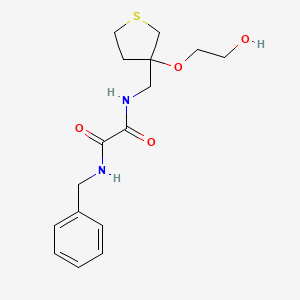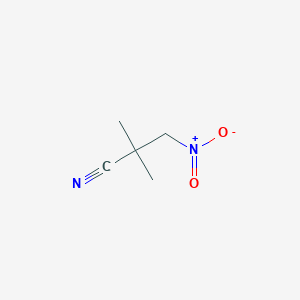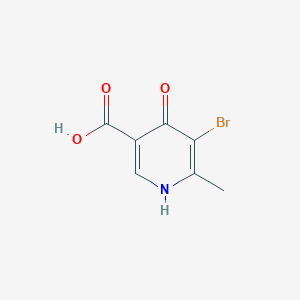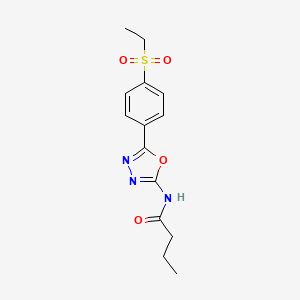![molecular formula C22H20N2OS B2607441 (E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 681159-40-0](/img/structure/B2607441.png)
(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Parkinson's Activity
A study synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and investigated their anti-Parkinson's activity. The compounds exhibited significant free radical scavenging activity, and one derivative, in particular, showed notable anti-Parkinson's activity in an in vivo rat model. This suggests the potential utility of these compounds in treating Parkinson's disease through neuroprotection and the mitigation of oxidative stress (S. Gomathy et al., 2012).
Anti-HIV Activity
Another research focus has been on the anti-HIV properties of naphthalene derivatives. Amino acid derivatives incorporating naphthalene structures have been synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2. Notably, one compound demonstrated potent in vitro inhibition of HIV-1 replication, suggesting a promising lead for antiviral agent development (Nawar S. Hamad et al., 2010).
Anticancer Activity
Thiazole and thiadiazole derivatives, including those with naphthalene moieties, have been synthesized and evaluated for their anticancer activity. Some compounds demonstrated significant activity against various cancer cell lines, indicating their potential as anticancer agents. The findings suggest that the structural incorporation of naphthalene and thiazole can yield compounds with promising anticancer properties (Sedanur Ekrek et al., 2022).
Epidermal Growth Factor Receptor (EGFR) Inhibition
Research into benzo[4,5]imidazo[2,1-b]thiazole derivatives, including those with naphthalene subunits, has shown significant antitumor activity against EGFR high-expressed human cell lines. These compounds exhibit low toxicity against normal cell lines, suggesting their potential as selective EGFR inhibitors for cancer therapy (Xinshan Deng et al., 2019).
Density Functional Theory (DFT) Studies
DFT studies on acetamide derivatives related to the chemical structure have explored their local molecular properties and reactivity, particularly in the context of anti-HIV drug design. These studies provide insight into the molecular interactions and potential therapeutic applications of such compounds (M. Oftadeh et al., 2013).
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-11-15(2)21-19(12-14)26-22(24(21)3)23-20(25)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCCPFKIUQZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)CC3=CC=CC4=CC=CC=C43)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
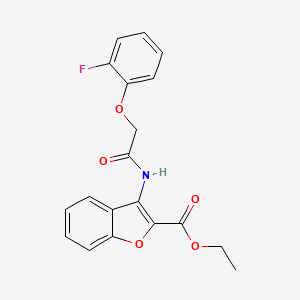
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2607361.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2607363.png)
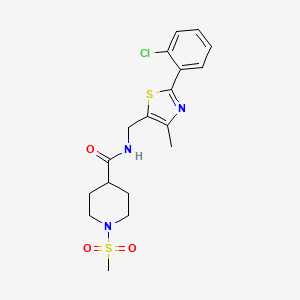

![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)
![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2607371.png)
![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)
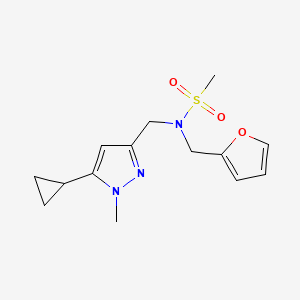
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)
